molecular formula C9H10Br2O2 B14289996 2-[2-(Dibromomethyl)phenoxy]ethan-1-ol CAS No. 138511-47-4

2-[2-(Dibromomethyl)phenoxy]ethan-1-ol

Cat. No.: B14289996
CAS No.: 138511-47-4
M. Wt: 309.98 g/mol
InChI Key: DCUSXEITSANUMO-UHFFFAOYSA-N
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Description

2-[2-(Dibromomethyl)phenoxy]ethan-1-ol is an organic compound with the molecular formula C₉H₁₀Br₂O₂ It is characterized by the presence of a dibromomethyl group attached to a phenoxyethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Dibromomethyl)phenoxy]ethan-1-ol typically involves the bromination of a precursor compound. One common method is the bromination of 2-(phenoxymethyl)ethanol using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Dibromomethyl)phenoxy]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The dibromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 2-[2-(formyl)phenoxy]ethan-1-ol or 2-[2-(carboxy)phenoxy]ethan-1-ol.

    Reduction: Formation of 2-[2-(methyl)phenoxy]ethan-1-ol.

    Substitution: Formation of various substituted phenoxyethanols depending on the nucleophile used.

Scientific Research Applications

2-[2-(Dibromomethyl)phenoxy]ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(Dibromomethyl)phenoxy]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The dibromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The phenoxyethanol backbone may also interact with hydrophobic pockets in proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Dichloromethyl)phenoxy]ethan-1-ol
  • 2-[2-(Bromomethyl)phenoxy]ethan-1-ol
  • 2-[2-(Chloromethyl)phenoxy]ethan-1-ol

Uniqueness

2-[2-(Dibromomethyl)phenoxy]ethan-1-ol is unique due to the presence of two bromine atoms, which confer distinct reactivity and properties compared to its analogs. The dibromomethyl group enhances its electrophilic character, making it more reactive in substitution and addition reactions. This compound’s specific structure also allows for targeted interactions with biological molecules, making it a valuable tool in biochemical research.

Properties

CAS No.

138511-47-4

Molecular Formula

C9H10Br2O2

Molecular Weight

309.98 g/mol

IUPAC Name

2-[2-(dibromomethyl)phenoxy]ethanol

InChI

InChI=1S/C9H10Br2O2/c10-9(11)7-3-1-2-4-8(7)13-6-5-12/h1-4,9,12H,5-6H2

InChI Key

DCUSXEITSANUMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(Br)Br)OCCO

Origin of Product

United States

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